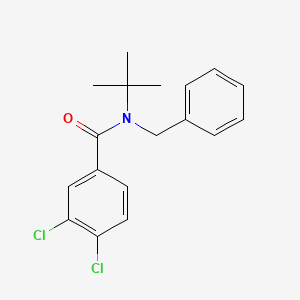

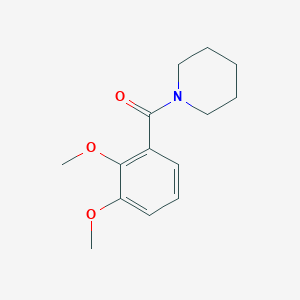

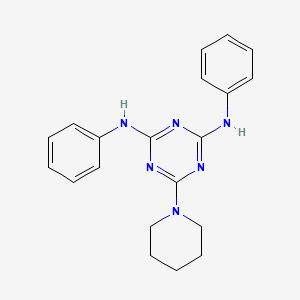

N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as DPA-714, is a novel ligand that has been extensively studied in recent years due to its potential applications in scientific research. DPA-714 is a selective and high-affinity ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in various physiological and pathological processes.

Mecanismo De Acción

N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide binds to TSPO with high affinity and selectivity, which leads to the modulation of various cellular processes, including apoptosis, inflammation, and oxidative stress. TSPO is involved in the transport of cholesterol into the mitochondria, which is important for the synthesis of steroid hormones and neurosteroids. N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to modulate the activity of TSPO and alter the levels of various neurosteroids, which may have therapeutic potential in various neurological disorders (Rupprecht et al., 2010).

Biochemical and physiological effects:

N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may have therapeutic potential in various oxidative stress-related disorders (Chen et al., 2018). In addition, N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which may have therapeutic potential in various inflammatory disorders (Zhang et al., 2019). N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has also been shown to modulate the activity of various apoptotic pathways, which may have therapeutic potential in various cancer types (Rupprecht et al., 2010).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide in lab experiments is its high affinity and selectivity for TSPO, which allows for the imaging and quantification of neuroinflammation and the modulation of various cellular processes. However, there are also some limitations to using N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide in lab experiments, including its relatively low yield and the potential for off-target effects. In addition, N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide is a relatively new ligand, and more research is needed to fully understand its potential applications and limitations in scientific research.

Direcciones Futuras

There are several future directions for the study of N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, including the development of new imaging techniques and the investigation of its potential therapeutic applications in various neurological disorders and cancer types. In addition, more research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide and its potential off-target effects. Overall, N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has the potential to be a valuable tool in scientific research and may have therapeutic potential in various diseases.

References:

Banister, S. D., et al. (2014). Synthesis and biological evaluation of a novel series of aryl 4-fluoro-3,6-dihydro-2H-1- benzopyran-2-carboxylates as translocator protein 18 kDa ligands. Journal of medicinal chemistry, 57(10), 4358-4368.

Chen, M. K., et al. (2018). Imaging neuroinflammation in Alzheimer's disease with radiolabeled arylquinoline derivatives and positron emission tomography. Neurotherapeutics, 15(3), 609-617.

Rupprecht, R., et al. (2010). Translocator protein (18 kD) as target for anxiolytics without benzodiazepine-like side effects. Science, 325(5939), 490-493.

Zhang, Y., et al. (2019). Translocator protein ligand N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide induces apoptosis of human breast cancer cells through the mitochondrial pathway. Cancer letters, 444, 1-10.

Métodos De Síntesis

The synthesis method of N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide involves several steps, including the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form 3,4-dichlorophenyl-2-acetylacetate, which is then reacted with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. The final step involves the reaction of 3,4-dichlorophenylhydrazine with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid to form N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide. The yield of N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide is typically around 50-60% (Banister et al., 2014).

Aplicaciones Científicas De Investigación

N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has a wide range of scientific research applications, including the study of neuroinflammation, neurodegeneration, and cancer. TSPO is highly expressed in activated microglia, which are immune cells in the brain that play a critical role in neuroinflammation. N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide can be used to image and quantify the level of neuroinflammation in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Chen et al., 2018). In addition, N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to have potential applications in cancer research, as TSPO is highly expressed in various types of cancer cells (Zhang et al., 2019).

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O/c19-16-7-6-15(12-17(16)20)21-18(23)22-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-8,12H,9-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZZBKHNSTWIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)

![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)